2,3-Dihydrobenzofuran-7-ol

Descripción general

Descripción

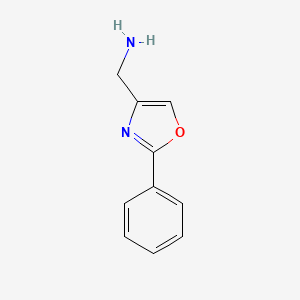

“2,3-Dihydrobenzofuran-7-ol” is a chemical compound with the CAS Number: 879093-09-1 . It has a molecular weight of 136.15 and its IUPAC name is 2,3-dihydro-1-benzofuran-7-ol .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved via the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This offers an avenue for the construction of 2,3-dihydrobenzofurans .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,9H,4-5H2 . The compound has been used in molecular docking and molecular dynamics, as well as ADMET studies .

Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .

Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 136.15 . The compound is sealed in dry storage at room temperature .

Aplicaciones Científicas De Investigación

Biocatalytic Synthesis of 2,3-Dihydrobenzofurans

2,3-Dihydrobenzofurans are crucial in many bioactive molecules, and a biocatalytic strategy for their synthesis has been developed. This method allows the stereochemically rich construction of 2,3-dihydrobenzofurans with high enantiopurity and yield. This approach is significant for expanding biocatalytic tools for asymmetric carbon-carbon bond transformations (Vargas et al., 2019).

Natural Product Synthesis

The 2,3-Dihydrobenzofuran (2,3-DHB) skeleton is a focus of synthetic studies due to its presence in many natural products. Comprehensive reviews of the syntheses of natural products containing this skeleton highlight the importance of 2,3-DHB in natural product chemistry (Chen, Pitchakuntla, & Jia, 2019).

Drug Molecule and Tricyclic Scaffold Development

2,3-Dihydrobenzofurans are utilized in developing drug molecules and tricyclic scaffolds. Research has shown the synthesis of these compounds with multiple stereogenic centers through a single-enzyme transformation, demonstrating their significance in pharmaceutical research (Vargas et al., 2019).

Anticancer Activity

Research on dihydrobenzofuran lignans and related compounds has shown potential anticancer activity. These compounds, particularly certain derivatives, have exhibited promising activity against leukemia and breast cancer cell lines, highlighting their potential in cancer treatment (Pieters et al., 1999).

Enantioselective Synthesis Techniques

Developing methods for enantioselective synthesis of 2,3-dihydrobenzofurans is a significant area of research. Techniques such as sequential C-H functionalization reactions have been employed to achieve this, demonstrating the importance of 2,3-dihydrobenzofurans in synthetic organic chemistry (Wang et al., 2013).

Mecanismo De Acción

Target of Action

2,3-Dihydrobenzofuran-7-ol is a type of benzofuran compound . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

For instance, some benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, which can be beneficial in anti-inflammatory treatment .

Biochemical Pathways

Benzofuran derivatives are known to affect a wide range of biological and pharmacological activities . For example, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

A study on a series of 2,3-dihydrobenzofurans reported good in vivo rat and dog pharmacokinetics for a related compound .

Result of Action

Benzofuran derivatives are known to have a wide range of biological and pharmacological activities . For example, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the specific conditions under which they are used .

Safety and Hazards

Direcciones Futuras

Benzofuran compounds, including 2,3-Dihydrobenzofuran-7-ol, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on the synthesis of these compounds and their potential as antimicrobial agents .

Análisis Bioquímico

Biochemical Properties

2,3-Dihydrobenzofuran-7-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases involved in cell proliferation pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific compartments, thereby influencing its function .

Propiedades

IUPAC Name |

2,3-dihydro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUQAHWDPDAUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879093-09-1 | |

| Record name | 2,3-dihydro-1-benzofuran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of benzofuran derivatives in natural products, and were any found in the studied grape seeds?

A1: Benzofuran derivatives are a significant class of compounds found in various natural sources and exhibit diverse biological activities. While 2,3-Dihydrobenzofuran-7-ol itself wasn't identified, the research on Jufeng grape seeds led to the isolation of other benzofuran-containing lignans. Specifically, rel-(2S, 3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran-7-ol (compound 5) and rel-(2α, 3β)-7-O-methylcedrusin (compound 6) were identified, marking the first reported instance of these lignans in grape seeds. []

Q2: The research mentions a compound with significant antioxidative ability. Could this relate to potential applications of this compound?

A2: The study highlights rel-(2α, 3β)-7-O-methylcedrusin (compound 6) as possessing significant antioxidative ability. [] While this doesn't directly provide information on this compound, it does suggest that structurally similar benzofuran derivatives may hold potential as antioxidants. Further research on this compound would be needed to explore its specific antioxidative properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)

![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)

![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)